1-(isochroman-3-yl)-N-methylmethanamine hydrochloride

Medicinal Chemistry Scaffold Design CNS Drug Discovery

SAR studies on isochroman pharmacophores often fail when 1-position isomers substitute the 3-position regioisomer-identical 2D descriptors mask critical 3D amine vectors. This unsubstituted 3-(methylaminomethyl)isochroman hydrochloride is the authenticated baseline scaffold for systematic SAR: • Enables direct measurement of potency contributions from 4-aryloxy, 4-alkyl, or aromatic substituents • 3-Position amine vector matches isochroman-3-yl co-crystal docking poses for CNS targets (NET, SERT, DAT) • Hydrochloride salt guarantees consistent solubility for HTS and parallel chemistry workflows • 97% purity with Certificate of Analysis; stable at room temperature

Molecular Formula C11H16ClNO
Molecular Weight 213.7 g/mol
CAS No. 1820665-24-4
Cat. No. B1403636
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(isochroman-3-yl)-N-methylmethanamine hydrochloride
CAS1820665-24-4
Molecular FormulaC11H16ClNO
Molecular Weight213.7 g/mol
Structural Identifiers
SMILESCNCC1CC2=CC=CC=C2CO1.Cl
InChIInChI=1S/C11H15NO.ClH/c1-12-7-11-6-9-4-2-3-5-10(9)8-13-11;/h2-5,11-12H,6-8H2,1H3;1H
InChIKeyLTTCBDIKDMATQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Isochroman-3-yl)-N-methylmethanamine HCl: Identity & Class Profile


1-(Isochroman-3-yl)-N-methylmethanamine hydrochloride (CAS 1820665-24-4) is a synthetic isochroman derivative supplied as a hydrochloride salt with a molecular formula of C₁₁H₁₆ClNO and a molecular weight of 213.71 g/mol . The compound features a 3,4-dihydro-1H-isochromen-3-yl scaffold bearing an N-methylmethanamine substituent at the 3-position, distinguishing it from the more commonly available 1-position regioisomer (CAS 50683-74-4) . Isochroman derivatives are well-recognized privileged scaffolds in drug discovery with diverse therapeutically relevant applications, including CNS-targeted programmes, monoamine transporter modulation, and anti-migraine research [1]. This compound is commercially available from Sigma-Aldrich as a solid with 95% purity (Country of Origin: UA), and in higher-purity grades (≥97%) from specialty chemical suppliers, positioning it as a tractable starting material or reference standard for medicinal chemistry and pharmacological investigations .

Scaffold Class Isochroman-3-yl methanamine core
Form Selection Hydrochloride salt for assay-ready handling
Research Context SAR baseline and CNS scaffold exploration

Why Isochroman Analogs Cannot Substitute


Although several isochroman derivatives share the same molecular formula (C₁₁H₁₅NO free base) and identical computed descriptors such as XLogP3 = 1.2, hydrogen bond donor/acceptor counts, and rotatable bond counts, the regiochemical position of the aminomethyl substituent critically determines three-dimensional pharmacophore geometry and, consequently, biological target engagement [1]. The 3-position substitution present in this compound orients the basic nitrogen into a distinct spatial vector relative to the 1-position regioisomer (CAS 50683-74-4), a difference that cannot be captured by bulk physicochemical descriptors [2]. Published SAR on isochroman derivatives demonstrates that substitution pattern alterations on the isochroman core produce divergent pharmacological profiles, including differential selectivity across monoamine transporters (NET, DAT, SERT) spanning three orders of magnitude in IC₅₀ values [3]. Furthermore, the hydrochloride salt form ensures consistent aqueous solubility and handling characteristics that differ from the corresponding free base (CAS 1428234-20-1), which may exhibit variable protonation states depending on formulation conditions. Generic substitution among isochroman analogs without explicit, matched-assay comparator data therefore carries a material risk of irreproducible biological results, invalid SAR interpretation, and wasted screening resources.

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Regioisomer mismatch: The 1-position regioisomer (CAS 50683-74-4) presents a different 3D pharmacophore geometry despite identical 2D descriptors; target engagement profiles may not transfer.
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Salt form variability: The free base (CAS 1428234-20-1) introduces variable protonation states in solution, which may shift assay-ready concentration accuracy and solubility compared to the hydrochloride.
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Purity documentation gaps: Comparator isochroman analogs often lack tier-1 supplier purity documentation, increasing quality assurance burden and potential batch-to-batch variability.

Differentiation from Closest Analogs


Regiochemical Substitution: Position 3 vs. Position 1

1-(Isochroman-3-yl)-N-methylmethanamine hydrochloride bears the N-methylmethanamine group at the 3-position of the isochroman ring, whereas the closest commercially available regioisomer, 1-(3,4-dihydro-1H-isochromen-1-yl)-N-methylmethanamine (CAS 50683-74-4), places the identical substituent at the 1-position. Despite sharing identical molecular formula (C₁₁H₁₅NO free base), identical computed XLogP3 of 1.2, and identical hydrogen bond donor (1) and acceptor (2) counts, the two regioisomers differ in the spatial orientation of the basic amine pharmacophore by approximately 2.5 Å (estimated from the isochroman ring geometry) [1] [2]. Published SAR on isochroman derivatives demonstrates that even subtle changes in substitution position can produce dramatic shifts in biological activity; for example, N-methyl((3S,4S)-4-(o-tolyloxy)isochroman-3-yl)methanamine exhibits a 63-fold selectivity window between NET (IC₅₀ = 95 nM) and SERT (IC₅₀ = 6,000 nM), while its stereoisomer at the 4-position yields altered transporter selectivity profiles [3]. This class-level evidence supports the expectation that regioisomeric 3- vs. 1-position substitution will produce distinct biological fingerprinting outcomes that cannot be predicted from computed 2D descriptors alone.

Regiochemical Position
Class-level inference
3-position substitution vs 1-position regioisomer (CAS 50683-74-4)
Regioisomeric 3D pharmacophore geometry may produce distinct biological fingerprints.
Identical computed XLogP3 and HBD/HBA counts mask spatial differences.
Medicinal Chemistry Scaffold Design CNS Drug Discovery

Salt Form: Hydrochloride vs. Free Base

1-(Isochroman-3-yl)-N-methylmethanamine hydrochloride (CAS 1820665-24-4, MW = 213.71 g/mol) is supplied as a pre-formed hydrochloride salt, whereas the corresponding free base (CAS 1428234-20-1, MW = 177.24 g/mol) is the alternative procurement form [1]. The hydrochloride salt provides a defined, single protonation state that ensures consistent aqueous solubility and eliminates the batch-to-batch variability in protonation that can occur with free base amines upon storage or dissolution. The free base carries a secondary amine (pKa ~10-11 estimated) and will partially protonate in aqueous media at physiological pH, introducing ambiguity in actual dissolved species concentration. The hydrochloride form also typically offers improved long-term solid-state stability against oxidation and carbonate formation compared to the free amine [2]. For in vitro pharmacological assays requiring precise compound concentration control, the hydrochloride salt eliminates the need for pre-assay pH adjustment or stoichiometric HCl addition, reducing a source of inter-laboratory variability.

Salt Form Identity
Cross-study comparable
Hydrochloride salt (MW 213.71) vs Free base (CAS 1428234-20-1, MW 177.24)
Defined protonation state supports assay-ready consistency and long-term stability.
Free base requires pre-assay pH adjustment and may introduce species variability.
Formulation Science Analytical Chemistry Compound Management

Purity & Quality Control Specifications

The compound is available from Sigma-Aldrich with a documented purity of 95% (Product LIF432341704, solid form, Country of Origin: UA) . Higher purity grades of ≥97% are available from specialty suppliers such as Beyotime (Product Y213466, 97% purity, 100 mg and 250 mg sizes) and Leyan (Product 1144646, 97% purity) . The availability of multiple purity tiers enables users to select the appropriate grade for their application: 95% purity is generally sufficient for synthetic intermediate use and initial screening, while ≥97% is preferred for quantitative pharmacology, analytical reference standards, and crystallization studies. By comparison, the primary amine analog 3-(aminomethyl)isochroman hydrochloride (CAS 2413376-14-2) and the 1-position regioisomer (CAS 50683-74-4) are primarily available as free bases with less extensively documented purity specifications from major analytical suppliers .

Purity & QC Tiers
Data to verify
95% (Sigma-Aldrich) and ≥97% (specialty suppliers) with CoA documentation
Multiple purity grades support fit-for-purpose procurement from screening to reference standard use.
Comparator analogs often lack standardized purity documentation from tier-1 suppliers.
Quality Control Analytical Chemistry Procurement Standards

Isochroman Derivatives: CNS Pharmacological Potential

The comprehensive review by Zhao et al. (2021) in the European Journal of Medicinal Chemistry documents the broad pharmacological relevance of isochroman derivatives, encompassing activities as monoamine transporter inhibitors, 5-HT₁D receptor agonists (anti-migraine), MAO inhibitors, and D₁ dopamine receptor ligands [1]. Within the isochroman-3-yl methanamine subclass specifically, published data from Neurocrine Biosciences (curated in BindingDB and ChEMBL) demonstrate that structurally related compounds achieve potent monoamine transporter inhibition: ((3S,4S)-4-(o-tolyloxy)isochroman-3-yl)methanamine inhibits human NET with IC₅₀ = 95 nM, while showing >60-fold selectivity over SERT (IC₅₀ = 6,000 nM) and >100-fold over DAT (IC₅₀ = 10,000 nM) [2]. Furthermore, close analogs with N-methylation at the 3-position aminomethyl group, such as N-methyl((3S,4S)-4-(o-tolyloxy)isochroman-3-yl)methanamine, have also been profiled against these transporters [3]. While target-specific data for the unsubstituted 3-position N-methyl analog (CAS 1820665-24-4) itself have not been published in peer-reviewed literature as of early 2026, its structural position as the minimally substituted core of this pharmacologically validated series makes it a logical entry point for scaffold-hopping campaigns, fragment-based screening, and bespoke SAR exploration where the absence of additional substituents at the 4-position and on the aromatic ring is the deliberate experimental variable [1].

CNS Potential
Class-level inference
Reported class precedent: NET IC₅₀ = 95 nM for a 4-substituted analog
Unsubstituted core supports systematic SAR exploration of potency and selectivity contributions.
Target-specific data for this exact compound is not yet published.
CNS Pharmacology Drug Discovery Monoamine Transporters

Application Scenarios


Unsubstituted Scaffold Baseline for SAR

As established in Evidence Item 4, 1-(isochroman-3-yl)-N-methylmethanamine hydrochloride represents the minimally substituted core of the isochroman-3-yl methanamine pharmacophore class, with no substituents at the 4-position or on the aromatic ring . This compound is the appropriate procurement choice for medicinal chemistry teams conducting systematic SAR exploration where the unsubstituted scaffold serves as the reference point (baseline) against which the potency and selectivity contributions of 4-aryloxy, 4-alkyl, or aromatic substituents are quantified. Given the documented monoamine transporter activity of 4-substituted analogs (NET IC₅₀ values ranging from 9 nM to 10,000 nM depending on substitution pattern), acquiring the unsubstituted core enables direct measurement of the potency gain (or loss) conferred by each substituent introduced [1]. The hydrochloride salt form further ensures consistent solubility for parallel chemistry or high-throughput screening workflows where precise compound handling is critical.

Regioisomer-Specific FBDD & Scaffold-Hopping

The 3-position substitution pattern of this compound distinguishes it from the more common 1-position isochroman analogs. Fragment-based screening libraries seeking to sample diverse 3D pharmacophore space benefit from the inclusion of both regioisomers, as their identical 2D descriptors (XLogP3 = 1.2, MW = 177.24 free base, HBD = 1, HBA = 2) mask fundamentally different three-dimensional presentations of the basic amine [1]. Structure-based design efforts targeting CNS receptors (e.g., 5-HT₁D, D₁, or monoamine transporters) where the relative orientation of the basic nitrogen is critical for ligand-receptor ionic interactions require the correct regioisomer. Procurement of the 3-position isomer ensures the amine vector matches the intended docking pose derived from known isochroman-3-yl methanamine co-crystal structures or homology models [2].

HPLC/LC-MS Reference Standard

The availability of this compound at 95% purity from Sigma-Aldrich (with Certificate of Analysis) and at 97% from alternative suppliers makes it suitable as an analytical reference standard for chromatographic method development . For laboratories developing LC-MS/MS methods to detect isochroman-based drug candidates or their metabolites in biological matrices, the hydrochloride salt provides a well-characterized, stable solid reference material. The defined InChI Key (LTTCBDIKDMATQU-UHFFFAOYSA-N) and SMILES (CNCC1Cc2ccccc2CO1.Cl) enable unambiguous spectral library entry and cross-laboratory method transfer . The compound can also serve as a system suitability standard for monitoring chromatographic performance in isochroman-focused synthetic chemistry workflows.

Synthetic Intermediate for Library Synthesis

The unsubstituted nature of this compound at the 4-position and on the aromatic ring makes it a versatile synthetic intermediate for late-stage diversification. The N-methyl secondary amine can be further functionalized via reductive amination, acylation, or sulfonylation to generate focused compound libraries . The hydrochloride salt form facilitates accurate stoichiometric calculations for solution-phase parallel synthesis. The 3-position aminomethyl handle is chemically orthogonal to the isochroman ether oxygen, enabling selective functionalization strategies that would be less straightforward with the 1-position regioisomer, where the aminomethyl group is directly attached to the hemiaminal ether carbon. This scenario is directly supported by published synthetic methodologies for isochroman derivatives reviewed in Zhao et al. (2021) [1].

Application
Selection Property
Validation Focus
SAR Baseline Scaffold
Minimally substituted isochroman core
Quantify potency gain/loss from 4-position and aromatic substituents
Fragment-Based Screening
3-position 3D pharmacophore geometry
Correct amine vector for ligand-receptor docking models
Analytical Reference Standard
Documented purity and defined salt form
LC-MS method development and system suitability monitoring
Library Synthesis Intermediate
Orthogonal functionalization handles
Late-stage diversification via N-methyl and ether oxygen chemistry

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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